molecular formula C4H6O4P- B14512549 Diethenyl phosphate CAS No. 63249-66-1

Diethenyl phosphate

Cat. No.: B14512549
CAS No.: 63249-66-1
M. Wt: 149.06 g/mol
InChI Key: PFWTWIIECBCANP-UHFFFAOYSA-M
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Description

Diethenyl phosphate is an organophosphorus compound with the chemical formula (C2H3O)2P(O)H. It is a versatile reagent used in various chemical reactions due to the high reactivity of the phosphorus-hydrogen bond. This compound is a colorless liquid and is known for its ability to generate other organophosphorus compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .

Industrial Production Methods

Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and hydrogen chloride.

    Transesterification: Alcohols with high boiling points.

    P-Alkylation: Potassium tert-butoxide and alkyl halides.

Major Products

    Hydrolysis: Phosphorous acid.

    Transesterification: Various phosphonate esters.

    P-Alkylation: Alkylated phosphonates.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: (C2H5O)2P(O)H

    Triethyl phosphite: P(OEt)3

    Dimethyl phosphite: (CH3O)2P(O)H

Uniqueness

Diethenyl phosphate is unique due to its high reactivity and versatility in generating other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis, transesterification, and P-alkylation, makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

63249-66-1

Molecular Formula

C4H6O4P-

Molecular Weight

149.06 g/mol

IUPAC Name

bis(ethenyl) phosphate

InChI

InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1

InChI Key

PFWTWIIECBCANP-UHFFFAOYSA-M

Canonical SMILES

C=COP(=O)([O-])OC=C

Origin of Product

United States

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